4-Cyano Loratadine
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Overview
Description
4-Cyano Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano Loratadine involves several steps, starting with the cyanation of substituted benzyl halide in a biphasic system using water-immiscible solvents. This is followed by the condensation of the resulting phenyl acetonitrile with nicotinic ester in the presence of alkali metal alkoxide and water-immiscible organic solvent to produce ketonitrile. The ketonitrile is then hydrolyzed and decarboxylated to form the respective ketone, which undergoes reduction, N-oxidation, cyanation, and hydrolysis to produce picolinic acid. The picolinic acid is cyclized to form a tricyclic ketone, which is treated with an organometallic compound containing magnesium to produce carbinol. The carbinol is purified and dehydrated to obtain the N-methyl product (olefin), which is then subjected to N-carbethoxylation to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano Loratadine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Derivatives with different functional groups replacing the cyano group.
Scientific Research Applications
4-Cyano Loratadine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for developing new drugs.
Industry: Used in the development of new materials and as a reference standard in analytical testing.
Mechanism of Action
4-Cyano Loratadine exerts its effects by targeting histamine H1 receptors, similar to Loratadine. It acts as a selective inverse agonist, blocking the binding of histamine to these receptors and thereby preventing allergic reactions. The presence of the cyano group may enhance its binding affinity and selectivity for the H1 receptors, leading to improved efficacy .
Comparison with Similar Compounds
Loratadine: The parent compound, used widely as an antihistamine.
Desloratadine: An active metabolite of Loratadine with similar antihistaminic properties.
Cetirizine: Another second-generation antihistamine with similar therapeutic uses.
Uniqueness: 4-Cyano Loratadine is unique due to the presence of the cyano group, which may enhance its chemical stability, binding affinity, and overall efficacy compared to its parent compound and other similar antihistamines .
Properties
IUPAC Name |
ethyl 4-(13-chloro-7-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-8-15(9-12-27)21-19-6-4-18(24)13-16(19)3-5-20-17(14-25)7-10-26-22(20)21/h4,6-7,10,13H,2-3,5,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMUBDLGVZWDDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C#N)C=C(C=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652532 |
Source
|
Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860010-33-9 |
Source
|
Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860010-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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